molecular formula C13H13N3O2 B13545705 3-(3-methyl-2H-indazol-2-yl)-2,6-Piperidinedione

3-(3-methyl-2H-indazol-2-yl)-2,6-Piperidinedione

Cat. No.: B13545705
M. Wt: 243.26 g/mol
InChI Key: WFGJYQOYOOTXQQ-UHFFFAOYSA-N
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Description

3-(3-methyl-2H-indazol-2-yl)piperidine-2,6-dione is a heterocyclic compound that features both an indazole and a piperidine-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . This is followed by the reaction with a suitable piperidine derivative under controlled conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using catalytic processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-methyl-2H-indazol-2-yl)piperidine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the indazole or piperidine-dione moieties.

    Substitution: Substitution reactions can occur at various positions on the indazole ring or the piperidine-dione moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

3-(3-methyl-2H-indazol-2-yl)piperidine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-methyl-2H-indazol-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. The indazole moiety can bind to enzymes or receptors, modulating their activity. The piperidine-dione moiety may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of enzymes like histone deacetylases (HDACs) or modulation of signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-methyl-2H-indazol-2-yl)piperidine-2,6-dione is unique due to its combined indazole and piperidine-dione structure, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in research and potential therapeutic uses.

Properties

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

3-(3-methylindazol-2-yl)piperidine-2,6-dione

InChI

InChI=1S/C13H13N3O2/c1-8-9-4-2-3-5-10(9)15-16(8)11-6-7-12(17)14-13(11)18/h2-5,11H,6-7H2,1H3,(H,14,17,18)

InChI Key

WFGJYQOYOOTXQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=CC2=NN1C3CCC(=O)NC3=O

Origin of Product

United States

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